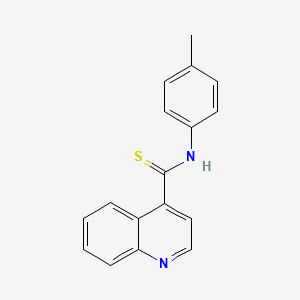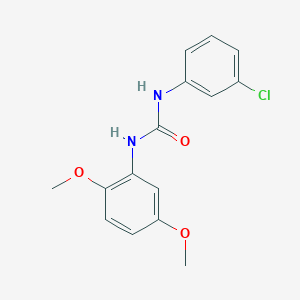
N-(4-methylphenyl)-4-quinolinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-quinolinecarbothioamide, also known as SMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for various biological and biochemical studies.
Wirkmechanismus
N-(4-methylphenyl)-4-quinolinecarbothioamide inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding prevents the enzyme from performing its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can cause apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-quinolinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase IX. N-(4-methylphenyl)-4-quinolinecarbothioamide has also been shown to reduce the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, N-(4-methylphenyl)-4-quinolinecarbothioamide has been shown to have anti-inflammatory effects, which can be beneficial for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-4-quinolinecarbothioamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified. N-(4-methylphenyl)-4-quinolinecarbothioamide is also relatively inexpensive, making it an attractive candidate for various studies. However, N-(4-methylphenyl)-4-quinolinecarbothioamide has some limitations as well. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, N-(4-methylphenyl)-4-quinolinecarbothioamide has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylphenyl)-4-quinolinecarbothioamide. One potential direction is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(4-methylphenyl)-4-quinolinecarbothioamide for cancer treatment. Additionally, more research is needed to determine the potential side effects of N-(4-methylphenyl)-4-quinolinecarbothioamide and its long-term effectiveness. Another potential direction is to investigate the anti-inflammatory effects of N-(4-methylphenyl)-4-quinolinecarbothioamide. Further studies are needed to determine the mechanism of action of N-(4-methylphenyl)-4-quinolinecarbothioamide in reducing inflammation and its potential applications in the treatment of various inflammatory conditions.
Conclusion:
In conclusion, N-(4-methylphenyl)-4-quinolinecarbothioamide (N-(4-methylphenyl)-4-quinolinecarbothioamide) is a chemical compound that has potential applications in scientific research. Its unique structure and mechanism of action make it an attractive candidate for various biological and biochemical studies. Further research is needed to determine the full potential of N-(4-methylphenyl)-4-quinolinecarbothioamide in cancer treatment and its anti-inflammatory effects.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-4-quinolinecarbothioamide involves the reaction of 4-methylbenzenamine with 2-chloroquinoline-3-carbonyl chloride in the presence of sodium hydroxide. This reaction produces N-(4-methylphenyl)-4-quinolinecarbothioamide as a yellow crystalline solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-4-quinolinecarbothioamide has been extensively studied for its potential applications in scientific research. It is known to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making N-(4-methylphenyl)-4-quinolinecarbothioamide a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)quinoline-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-12-6-8-13(9-7-12)19-17(20)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPTBOYWNKCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)quinoline-4-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)
![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)

![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)

